1-(4-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
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Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(3,5-dimethylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-13-7-14(2)10-24(9-13)18-17-8-23-25(19(17)22-12-21-18)11-15-3-5-16(20)6-4-15/h3-6,8,12-14H,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPPJFXHLVGGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound with significant potential in pharmacological applications. Its unique structure and biological activity make it a subject of interest in various research areas, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula: C19H22ClN5
- Molecular Weight: 355.87 g/mol
- CAS Number: 612523-93-0
- Purity: Typically 95% .
This compound exhibits a multifaceted mechanism of action, primarily through its interactions with serotonin receptors and monoamine oxidase enzymes.
Serotonin Receptor Interaction
Research indicates that the compound acts as an antagonist for serotonin type 6 receptors (5-HT6R) and serotonin type 3 receptors (5-HT3R). The introduction of a chlorine atom at the benzyl position enhances its affinity for these receptors, making it a promising candidate for treating disorders related to serotonin dysregulation, such as depression and anxiety .
Monoamine Oxidase Inhibition
Additionally, the compound demonstrates potent inhibitory activity against monoamine oxidase type B (MAO-B), which is crucial for the metabolism of neurotransmitters like dopamine. The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms in neurodegenerative diseases like Parkinson's .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperidine and pyrazolo-pyrimidine moieties significantly affect the biological activity. For instance, variations in the alicyclic amine fragment at position 4 have shown to influence both receptor affinity and enzyme inhibition efficacy .
| Compound Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased affinity for 5-HT6R and MAO-B inhibition |
| Alteration of alicyclic amines | Varied effects on binding efficacy and selectivity |
Case Studies
- Neuropharmacological Applications
- Enzyme Inhibition Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
